molecular formula C24H16ClN3O3 B12020987 [1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate

[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate

Cat. No.: B12020987
M. Wt: 429.9 g/mol
InChI Key: XNJXDJHLYZMHTA-JFLMPSFJSA-N
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Description

[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a pyridine ring, and a chlorobenzoate moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the pyridine-3-carbonylhydrazinylidene group through a condensation reaction. The final step involves the esterification of the resulting intermediate with 2-chlorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Disilane-bridged architectures: Compounds with unique electronic properties and applications in materials science.

Uniqueness

What sets [1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate apart from similar compounds is its combination of a naphthalene ring, a pyridine ring, and a chlorobenzoate moiety. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H16ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2-chlorobenzoate

InChI

InChI=1S/C24H16ClN3O3/c25-21-10-4-3-9-19(21)24(30)31-22-12-11-16-6-1-2-8-18(16)20(22)15-27-28-23(29)17-7-5-13-26-14-17/h1-15H,(H,28,29)/b27-15+

InChI Key

XNJXDJHLYZMHTA-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CN=CC=C3)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CN=CC=C3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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